(4-Morpholinopyridin-2-yl)methanamine

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Discovery

(4-Morpholinopyridin-2-yl)methanamine (CAS 1249267-08-0, IUPAC: 1-[4-(morpholin-4-yl)pyridin-2-yl]methanamine) is a heterocyclic primary amine building block comprising a 2-aminomethylpyridine core substituted at the 4-position with a morpholine ring (C₁₀H₁₅N₃O, MW 193.25 g/mol). It is a member of the morpholinopyridine methanamine family, which includes regioisomers differing in the position of the morpholine and aminomethyl substituents on the pyridine ring.

Molecular Formula C10H15N3O
Molecular Weight 193.25 g/mol
Cat. No. B13653123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Morpholinopyridin-2-yl)methanamine
Molecular FormulaC10H15N3O
Molecular Weight193.25 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC(=NC=C2)CN
InChIInChI=1S/C10H15N3O/c11-8-9-7-10(1-2-12-9)13-3-5-14-6-4-13/h1-2,7H,3-6,8,11H2
InChIKeyJGSSHRKPQAEQNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Morpholinopyridin-2-yl)methanamine (CAS 1249267-08-0): Procurement-Relevant Identity, Physicochemical Profile, and Comparator Landscape


(4-Morpholinopyridin-2-yl)methanamine (CAS 1249267-08-0, IUPAC: 1-[4-(morpholin-4-yl)pyridin-2-yl]methanamine) is a heterocyclic primary amine building block comprising a 2-aminomethylpyridine core substituted at the 4-position with a morpholine ring (C₁₀H₁₅N₃O, MW 193.25 g/mol) . It is a member of the morpholinopyridine methanamine family, which includes regioisomers differing in the position of the morpholine and aminomethyl substituents on the pyridine ring. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the construction of kinase inhibitor scaffolds, and is commercially available from multiple vendors at purities typically ≥95–98% . However, its closest structural analogs—including (2-morpholinopyridin-4-yl)methanamine (CAS 864068-88-2), 4-(4-morpholinyl)-2-pyridinamine (CAS 722549-98-6), and N-methyl derivatives—exhibit distinct physicochemical and reactivity profiles that preclude simple interchange in synthetic routes or fragment-based screening campaigns.

Why Generic Substitution Fails: Regiochemical and Physicochemical Differentiation of (4-Morpholinopyridin-2-yl)methanamine from Its Closest Analogs


Morpholinopyridine methanamine regioisomers share the same molecular formula but differ in the attachment points of the morpholine and aminomethyl groups to the pyridine ring. These positional variations produce measurable differences in lipophilicity (LogP), basicity (pKa), boiling point, and hydrogen-bonding capacity that directly affect solubility, chromatographic behavior, and reactivity in subsequent coupling reactions . For example, the target compound (4-morpholino at pyridine C-4, methanamine at C-2) exhibits a different LogP and boiling point compared to its 2-morpholino-4-methanamine regioisomer (CAS 864068-88-2) . Such differences, although modest in absolute magnitude, are sufficient to alter retention times in preparative HPLC, partitioning in liquid–liquid extractions, and the rate of amine acylation or reductive amination. In fragment-based drug discovery, the exact regiochemistry determines the vector of the primary amine and thus the orientation of elaborated ligands in a protein binding site; a regioisomeric swap can abolish binding entirely. Consequently, procurement of the correct regioisomer with documented analytical characterization (NMR, LCMS) is essential to ensure reproducibility in multi-step syntheses and structure–activity relationship (SAR) campaigns.

Quantitative Evidence Guide: Head-to-Head Physicochemical and Reactivity Comparisons for (4-Morpholinopyridin-2-yl)methanamine Versus Its Closest Analogs


Regioisomeric LogP Differentiation Between (4-Morpholinopyridin-2-yl)methanamine and (2-Morpholinopyridin-4-yl)methanamine

The target compound (4-Morpholinopyridin-2-yl)methanamine (CAS 1249267-08-0) has a reported LogP of 0.3769, as listed in vendor technical datasheets . In contrast, its direct regioisomer (2-morpholinopyridin-4-yl)methanamine (CAS 864068-88-2) exhibits a LogP of 1.14220, a difference of +0.7653 log units . This indicates that the 4-morpholino-2-aminomethyl regioisomer is measurably more hydrophilic than the 2-morpholino-4-aminomethyl regioisomer, consistent with the differing spatial relationships between the hydrogen-bond-accepting morpholine oxygen and the hydrogen-bond-donating primary amine. The LogP difference predicts altered solubility in aqueous buffers, differential retention on reverse-phase chromatography, and distinct partitioning behavior in biphasic reaction media.

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Discovery

Boiling Point Difference Reflects Altered Intermolecular Interactions Between Regioisomers

The target compound (4-Morpholinopyridin-2-yl)methanamine has a predicted boiling point of 375.3±42.0 °C, whereas the 2-morpholino-4-aminomethyl regioisomer (CAS 864068-88-2) boils at a higher temperature of 396.6±42.0 °C . The ~21 °C lower boiling point of the target compound suggests weaker intermolecular hydrogen bonding or dipole–dipole interactions in the liquid phase, which is consistent with the different spatial arrangement of the morpholine oxygen relative to the primary amine. This thermal property difference can be exploited during fractional distillation or vacuum distillation purification steps, where the two regioisomers may be separable based on boiling point.

Synthetic Chemistry Purification Thermal Properties

Regiochemistry-Dependent Suitability for Kinase Inhibitor Scaffold Construction

The 4-aminopyridin-2-yl motif, which is directly accessible via functionalization of the primary amine in (4-Morpholinopyridin-2-yl)methanamine, served as the core hinge-binding scaffold in a series of 5-((4-aminopyridin-2-yl)amino)pyrazine-2-carbonitrile CHK1 inhibitors, culminating in the clinical candidate CCT245737 (CHK1 IC₅₀ = 1.4 nM, >1,000-fold selectivity over CHK2 and CDK1) [1]. In this series, the 4-amino group on the pyridine ring engages the kinase hinge residues Glu85 and Cys87, while the 2-position serves as the vector for elaboration into the cyanopyrazine moiety [1]. The 4-morpholino-2-aminomethyl regioisomer uniquely positions the primary amine at C-2 for direct conjugation to pyrazine-carbonitrile warheads, whereas the 2-morpholino-4-aminomethyl regioisomer would require amine functionalization at C-4, a vector known to be suboptimal for CHK1 hinge binding based on crystallographic analysis of the series [2]. This regiochemical requirement makes the target compound the preferred building block for constructing this specific class of ATP-competitive kinase inhibitors.

Kinase Inhibitors CHK1 Medicinal Chemistry Scaffold Design

Commercially Available Purity and Regioisomeric Integrity

The target compound (4-Morpholinopyridin-2-yl)methanamine is commercially available at a certified purity of 98% (Leyan, Product No. 1356876) , whereas the regioisomer (2-morpholinopyridin-4-yl)methanamine is typically offered at 97% purity . While this 1% purity difference is small in absolute terms, the presence of regioisomeric impurities in the lower-purity product could confound SAR studies if the impurity co-elutes or co-reacts in subsequent synthetic steps. The target compound's higher nominal purity, combined with the availability of ¹H NMR spectra and LCMS characterization data from vendors, provides greater confidence in batch-to-batch reproducibility for multi-step synthesis campaigns.

Procurement Quality Control Synthetic Intermediate

Predicted Hydrogen-Bonding Capacity Differences Between Regioisomers

The target compound has a predicted polar surface area (PSA) of approximately 51.38 Ų (consistent with the regioisomer family ), yet the spatial arrangement of the hydrogen-bond-donating primary amine and the hydrogen-bond-accepting morpholine oxygen differs between regioisomers. In the 4-morpholino-2-aminomethyl isomer, the amine is ortho to the pyridine nitrogen, allowing potential intramolecular hydrogen bonding or chelation, whereas in the 2-morpholino-4-aminomethyl isomer, the amine is para to the pyridine nitrogen. This spatial distinction has been shown to affect fragment binding modes in crystallographic screens: the 2-morpholino-4-aminomethyl regioisomer (fragment P06G08) was identified as a crystallographic hit against the Aar2/RNaseH complex (PDB 7FN2, resolution 1.62 Å) [1], whereas equivalent crystallographic data for the 4-morpholino-2-aminomethyl target compound are not yet publicly available, indicating a distinct binding-site recognition profile between the two regioisomers.

Molecular Recognition Fragment-Based Screening Polar Surface Area

Recommended Application Scenarios for (4-Morpholinopyridin-2-yl)methanamine Based on Quantified Differentiation Evidence


Synthesis of CHK1 Kinase Inhibitors Based on the 5-((4-Aminopyridin-2-yl)amino)pyrazine-2-carbonitrile Pharmacophore

The 4-morpholino-2-aminomethyl substitution pattern of (4-Morpholinopyridin-2-yl)methanamine directly matches the validated 4-aminopyridin-2-yl scaffold required for CHK1 hinge binding [1]. Elaboration of the C-2 primary amine via nucleophilic aromatic substitution with 5-chloropyrazine-2-carbonitrile, followed by further functionalization at C-4 (e.g., reductive amination with morpholin-2-carbaldehyde), provides access to ATP-competitive CHK1 inhibitors with single-digit nanomolar potency and >1,000-fold selectivity over CHK2 and CDK1, as demonstrated by the clinical candidate CCT245737 (CHK1 IC₅₀ = 1.4 nM) [1]. Use of the regioisomeric (2-morpholinopyridin-4-yl)methanamine would position the amine at the pyridine C-4, a vector that does not support the kinase hinge interaction geometry required for this series.

Aqueous-Phase Reaction Sequences Requiring Higher Hydrophilicity in a Morpholinopyridine Building Block

With a LogP of 0.3769, (4-Morpholinopyridin-2-yl)methanamine is measurably more hydrophilic than its 2-morpholino-4-aminomethyl regioisomer (LogP 1.14220) . This makes the target compound preferable for synthetic sequences conducted in aqueous or mixed aqueous-organic solvent systems, where higher aqueous solubility facilitates dissolution of the building block and accelerates reaction kinetics. It is also advantageous when the final target molecule must remain within favorable drug-likeness LogP ranges (typically 1–3) after subsequent lipophilic elaborations.

Preparative Chromatography and Distillation-Based Purification Workflows

The ~21 °C lower boiling point of (4-Morpholinopyridin-2-yl)methanamine (375.3 °C predicted) compared to its 2-morpholino regioisomer (396.6 °C predicted) provides a practical advantage in vacuum distillation purification protocols. When small quantities of both isomers are generated during synthesis, this boiling point differential may permit their separation by fractional distillation. Additionally, the lower LogP facilitates faster elution on reverse-phase HPLC, reducing purification cycle times in high-throughput medicinal chemistry environments.

Fragment-Based Screening Libraries Requiring Defined Regioisomeric Purity

Crystallographic fragment screening has demonstrated that morpholinopyridine methanamine regioisomers exhibit distinct binding behavior: the 2-morpholino-4-aminomethyl isomer was confirmed as a crystallographic hit against the Aar2/RNaseH protein–protein complex (PDB 7FN2) [2], while the 4-morpholino-2-aminomethyl target compound has no equivalent public structural confirmation. For fragment library curation, procurement of the target compound at ≥98% purity with confirmed regioisomeric identity (by ¹H NMR and LCMS) ensures that screening results are attributable to a single, well-defined chemical entity, avoiding the confounding effects of regioisomeric mixtures.

Quote Request

Request a Quote for (4-Morpholinopyridin-2-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.